molecular formula C14H15NO4S2 B2360879 Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate CAS No. 892283-16-8

Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate

Cat. No.: B2360879
CAS No.: 892283-16-8
M. Wt: 325.4
InChI Key: HWJZGOAKOHKGJK-UHFFFAOYSA-N
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Description

Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a methylsulfonyl group, and a carboxylate ester group attached to the thiophene ring

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This could potentially influence the compound’s interaction with its targets.

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carboxylic acid with benzylamine and methylsulfonyl chloride under appropriate reaction conditions. The reaction typically proceeds in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • Benzyl(methylsulfonyl)amine derivatives
  • Thiophene-2-carboxylate esters

Uniqueness

Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-19-14(16)13-12(8-9-20-13)15(21(2,17)18)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJZGOAKOHKGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N(CC2=CC=CC=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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